5-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-1,3-benzodioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Iodo-1-bicyclo[111]pentanyl)-1,3-benzodioxole is a compound that features a unique bicyclo[111]pentane scaffold, which is known for its three-dimensional structure and high strain energy
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-1,3-benzodioxole typically involves the functionalization of [1.1.1]propellane, a highly strained bicyclic compound. One common method is the radical multicomponent carboamination of [1.1.1]propellane, which allows for the direct synthesis of 3-substituted bicyclo[1.1.1]pentane derivatives . Another approach involves the iodo-sulfenylation of [1.1.1]propellane, which can be conducted on a multigram scale without the exclusion of air or moisture .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the scalability of the radical multicomponent carboamination and iodo-sulfenylation methods suggests potential for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-1,3-benzodioxole can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Radical Reactions: The compound can participate in radical reactions, such as the addition of thiols to form sulfur-substituted derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as thiols, amines, and halides.
Radical Reactions: Reagents such as thiols and disulfides are used under radical conditions, often initiated by light or radical initiators.
Major Products
Sulfur-Substituted Derivatives: Formed through the reaction with thiols.
Aminated Derivatives: Formed through the reaction with amines.
Scientific Research Applications
5-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-1,3-benzodioxole has several scientific research applications:
Drug Discovery: The bicyclo[1.1.1]pentane scaffold is a valuable bioisostere for phenyl rings, offering improved metabolic stability and water solubility.
Materials Science: Used as molecular rods, rotors, and linker units in supramolecular chemistry.
Bioconjugation: The compound’s unique structure makes it suitable for bioconjugation processes, enhancing the properties of biologically relevant molecules.
Mechanism of Action
The mechanism of action of 5-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-1,3-benzodioxole is not well-documented. its effects are likely mediated through its interactions with molecular targets and pathways that are influenced by its unique three-dimensional structure and high strain energy. The compound’s bioisosteric properties allow it to mimic the behavior of other functional groups, potentially interacting with enzymes, receptors, and other biological molecules in a similar manner.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-1,3-benzodioxole is unique due to its combination of the bicyclo[1.1.1]pentane scaffold with the benzodioxole moiety. This combination imparts distinct physicochemical properties, such as high strain energy and three-dimensionality, which are advantageous in drug discovery and materials science.
Properties
IUPAC Name |
5-(3-iodo-1-bicyclo[1.1.1]pentanyl)-1,3-benzodioxole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11IO2/c13-12-4-11(5-12,6-12)8-1-2-9-10(3-8)15-7-14-9/h1-3H,4-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGWLVHEHMNFKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)C3=CC4=C(C=C3)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11IO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.